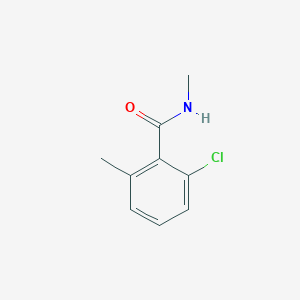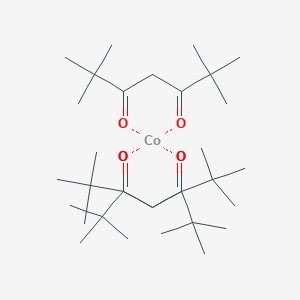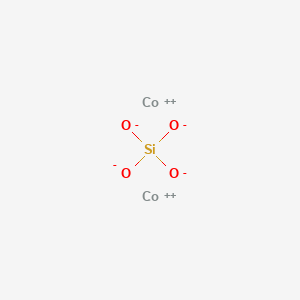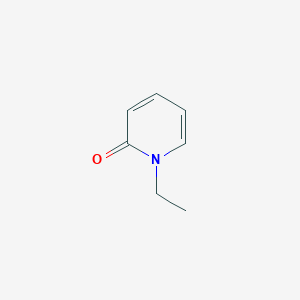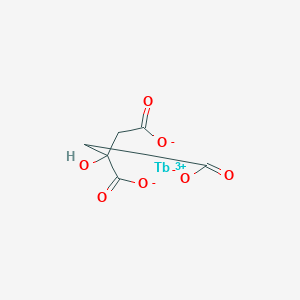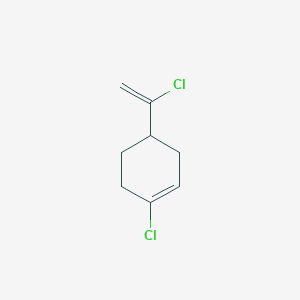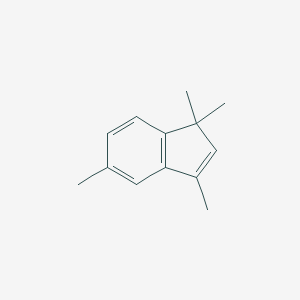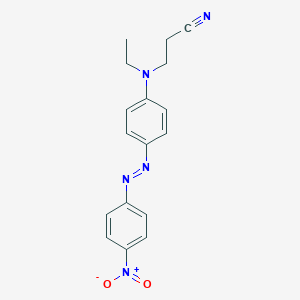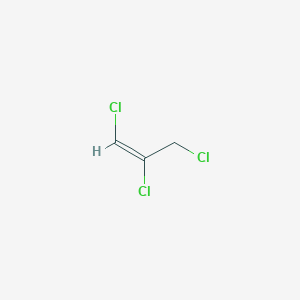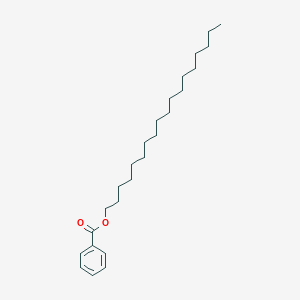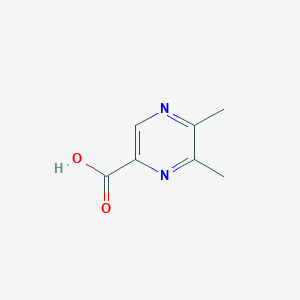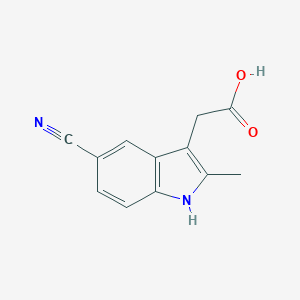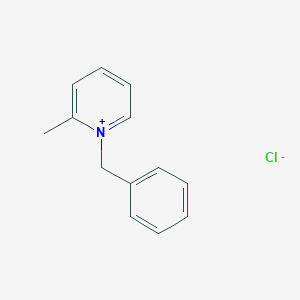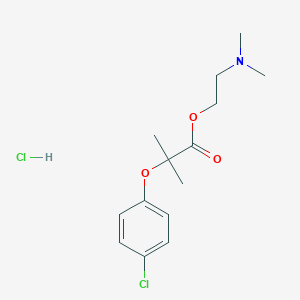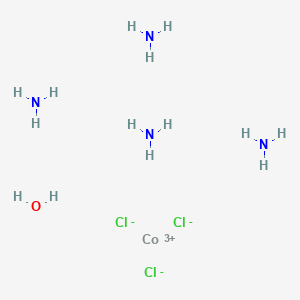
Tacaco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tacaco is a naturally occurring chemical compound that has been found to possess various biochemical and physiological effects. It is widely used in scientific research to study the mechanism of action and potential therapeutic applications of this compound.
Wirkmechanismus
The mechanism of action of Tacaco is not fully understood, but it is believed to work by modulating various cellular signaling pathways. Tacaco has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also activates certain cellular pathways that promote cell survival and proliferation.
Biochemische Und Physiologische Effekte
Tacaco has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. Tacaco has also been found to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Tacaco has several advantages for lab experiments. It is a naturally occurring compound, making it easier to obtain and study. It also has a relatively low toxicity, making it safe for use in lab experiments. However, Tacaco has some limitations for lab experiments. It is a complex compound, making it difficult to study its mechanism of action. It also has a short half-life, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of Tacaco. One direction is to study its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, future studies could focus on developing new synthetic analogs of Tacaco with improved potency and selectivity.
Synthesemethoden
Tacaco is a complex chemical compound that is synthesized through a multi-step process. The synthesis of Tacaco involves the use of various chemical reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis of Tacaco is a challenging process that requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
Tacaco has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs. Tacaco is also being studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
13820-78-5 |
|---|---|
Produktname |
Tacaco |
Molekularformel |
Cl3CoH14N4O |
Molekulargewicht |
251.43 g/mol |
IUPAC-Name |
azane;cobalt(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.Co.4H3N.H2O/h3*1H;;4*1H3;1H2/q;;;+3;;;;;/p-3 |
InChI-Schlüssel |
SCTATIAKMFARDJ-UHFFFAOYSA-K |
SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Kanonische SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Synonyme |
TACACo tetraammine(chloroaquo)cobalt(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



